molecular formula C14H18ClNO4 B2838582 2-Chloro-1-(4-hydroxy-5,8-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)propan-1-one CAS No. 2411202-22-5

2-Chloro-1-(4-hydroxy-5,8-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)propan-1-one

Cat. No. B2838582
M. Wt: 299.75
InChI Key: KSRCNZMRVXYNLE-UHFFFAOYSA-N
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Description

Isoquinoline derivatives are a class of compounds that have been studied for their potential pharmaceutical properties . They are characterized by a two-ring structure, one of which is a benzene ring and the other a pyridine ring . The compound you mentioned has additional functional groups attached to the isoquinoline structure, including a chloro group, a propanone group, and several methoxy groups .


Molecular Structure Analysis

The molecular structure of a compound determines its physical and chemical properties. Isoquinoline derivatives, for example, are planar molecules due to the conjugation of p-orbitals across the molecule . The presence of electron-donating methoxy groups and an electron-withdrawing chloro group would also impact the compound’s reactivity .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include its melting point, boiling point, solubility, and reactivity. These properties are determined by the compound’s molecular structure .

Safety And Hazards

The safety and hazards of a compound depend on its reactivity and biological activity. Some isoquinoline derivatives, for example, are toxic and can cause skin and eye irritation .

Future Directions

Future research on isoquinoline derivatives could involve exploring their potential as pharmaceuticals, developing more efficient synthesis methods, and studying their physical and chemical properties in more detail .

properties

IUPAC Name

2-chloro-1-(4-hydroxy-5,8-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)propan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18ClNO4/c1-8(15)14(18)16-6-9-11(19-2)4-5-12(20-3)13(9)10(17)7-16/h4-5,8,10,17H,6-7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSRCNZMRVXYNLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N1CC(C2=C(C=CC(=C2C1)OC)OC)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18ClNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-1-(4-hydroxy-5,8-dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-yl)propan-1-one

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